1-(2-ピペリジン-2-イルエチル)ピペリジン

概要

説明

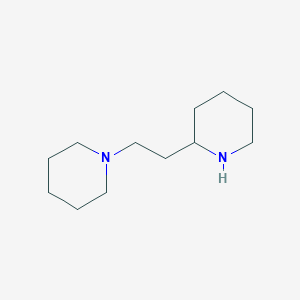

1-(2-Piperidin-2-ylethyl)piperidine is an organic compound that features two piperidine rings connected by an ethyl chain Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom

科学的研究の応用

Biological Activities

Research indicates that 1-(2-Piperidin-2-ylethyl)piperidine and its derivatives may exhibit various pharmacological effects:

- Neurological Disorders : Compounds similar to 1-(2-Piperidin-2-ylethyl)piperidine are being explored for their potential to treat conditions such as depression and anxiety.

- Inflammation : Preliminary studies suggest anti-inflammatory properties that could be beneficial in managing inflammatory diseases.

Interaction Studies

Investigations into the binding affinity of 1-(2-Piperidin-2-ylethyl)piperidine with various biological targets have shown promise. The dual piperidine structure may enhance its capability to interact with receptors or enzymes involved in neurological pathways or inflammation processes.

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological potential of compounds related to 1-(2-Piperidin-2-ylethyl)piperidine:

- Study on Neurological Effects : A research team investigated the effects of piperidine derivatives on serotonin receptors, finding that certain modifications could enhance receptor binding and efficacy.

- Anti-inflammatory Research : Another study focused on evaluating the anti-inflammatory properties of piperidine derivatives in animal models, demonstrating significant reductions in inflammatory markers.

- Pharmacokinetic Studies : Research assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds highlighted the importance of structural features in determining bioavailability.

作用機序

Target of Action

Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

Piperidine derivatives, in general, are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Piperidine derivatives have been reported to influence a variety of biological processes .

Result of Action

Piperidine derivatives, however, are known to exhibit a range of biological activities .

準備方法

Synthetic Routes and Reaction Conditions

1-(2-Piperidin-2-ylethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 2-piperidone with ethylene diamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another method involves the alkylation of piperidine with 2-bromoethylamine hydrobromide. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 1-(2-Piperidin-2-ylethyl)piperidine often employs continuous flow reactors to optimize yield and purity. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

1-(2-Piperidin-2-ylethyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, bases like potassium carbonate.

Major Products Formed

Oxidation: N-oxides.

Reduction: Reduced piperidine derivatives.

Substitution: N-alkylated piperidine derivatives.

類似化合物との比較

Similar Compounds

Piperidine: A simpler structure with a single piperidine ring.

N-Methylpiperidine: Contains a methyl group attached to the nitrogen atom.

2,2’-Bipiperidine: Features two piperidine rings connected directly without an ethyl chain.

Uniqueness

1-(2-Piperidin-2-ylethyl)piperidine is unique due to its dual piperidine structure connected by an ethyl chain, which provides distinct chemical and physical properties

生物活性

1-(2-Piperidin-2-ylethyl)piperidine, a piperidine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by a dual piperidine structure, which may enhance its interactions with various biological targets. This article explores the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Piperidin-2-ylethyl)piperidine is , indicating the presence of two nitrogen atoms within its structure. This compound features a piperidine ring substituted at the nitrogen atom with a 2-piperidin-2-ylethyl group, contributing to its unique properties and potential pharmacological effects.

Synthesis Methods

Various methods have been developed for synthesizing 1-(2-Piperidin-2-ylethyl)piperidine, including:

- Reductive Amination : A common method involving the reaction of carbonyl compounds with amines in the presence of reducing agents.

- Alkylation Reactions : This method involves the introduction of alkyl groups to the piperidine ring to form the desired compound.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.

Biological Activity

Research indicates that derivatives of piperidine, including 1-(2-Piperidin-2-ylethyl)piperidine, exhibit a range of biological activities. Notable findings include:

- Antifungal Activity : Studies have shown that piperidine derivatives can induce apoptotic cell death and cell cycle arrest in fungal pathogens such as Candida auris. For example, novel derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris, indicating significant antifungal potential .

- Anticancer Properties : Some piperidine derivatives have shown promise in cancer therapy. For instance, certain compounds have been reported to induce apoptosis in cancer cell lines and exhibit cytotoxicity superior to standard treatments like bleomycin .

- Neuroprotective Effects : Piperidine derivatives are also being explored for their neuroprotective properties, particularly in relation to Alzheimer’s disease. Compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes have been identified as potential therapeutic agents .

Interaction Studies

Interaction studies involving 1-(2-Piperidin-2-ylethyl)piperidine have focused on its binding affinity with various biological targets. The compound's structural complexity may contribute to its diverse pharmacological activities compared to simpler piperidine derivatives.

Binding Affinity Comparison

The following table summarizes some related compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(Piperidin-1-ylmethyl)piperidine | C₁₁H₂₀N₂ | Exhibits different binding affinities due to structural variations. |

| 4-(Piperidin-1-yl)butanamide | C₁₁H₂₂N₂O | Known for its analgesic properties. |

| 4-Methylpiperidine | C₇H₁₇N | Displays unique solubility characteristics compared to others. |

Case Studies

Several studies have highlighted the biological activity of piperidine derivatives:

- Fungal Infections : A study on novel piperidine-based triazole derivatives demonstrated their ability to disrupt the plasma membrane of Candida auris and induce apoptosis .

- Cancer Models : Research involving dihydroquinazolinone derivatives showed improved cytotoxicity in hypopharyngeal tumor cells compared to traditional agents .

- Diabetes Treatment : Compounds related to 1-(2-Piperidin-2-ylethyl)piperidine have been evaluated for their role as positive allosteric modulators of glucagon-like peptide-1 receptors (GLP-1R), showing enhanced insulin secretion and glucose handling in rodent models .

特性

IUPAC Name |

1-(2-piperidin-2-ylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMHPZXWMNAWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304567 | |

| Record name | 1-[2-(Piperidin-2-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14759-07-0 | |

| Record name | 14759-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2-(Piperidin-2-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。